rac Metanephrine-d3 Hydrochloride Salt

Catalog No.
S917725
CAS No.
M.F
C10H16ClNO3
M. Wt
236.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Metanephrine-d3 Hydrochloride Salt

Product Name

rac Metanephrine-d3 Hydrochloride Salt

IUPAC Name

4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol;hydrochloride

Molecular Formula

C10H16ClNO3

Molecular Weight

236.71 g/mol

InChI

InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i1D3;

InChI Key

HRIQFVCFOPJYEQ-NIIDSAIPSA-N

SMILES

CNCC(C1=CC(=C(C=C1)O)OC)O.Cl

Synonyms

4-Hydroxy-3-methoxy-α-[(methylamino-d3)methyl]benzenemethanol Hydrochloride; α-[(Methylamino-d3)methyl]-vanillyl Alcohol Hydrochloride; (±)-Metanephrine-d3 Hydrochloride; 3-Methoxyadrenaline-d3 Hydrochloride; 3-O-Methylepinephrine-d3 Hydrochloride; M

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)OC)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)OC)O.Cl

Internal Standard in Mass Spectrometry:

rac Metanephrine-d3 Hydrochloride Salt is a valuable tool in scientific research, particularly in mass spectrometry (MS) . MS is an analytical technique that measures the mass-to-charge ratio (m/z) of molecules. Due to its close structural similarity to metanephrine, a naturally occurring hormone and metabolite of epinephrine, rac Metanephrine-d3 Hydrochloride Salt serves as an internal standard (IS) .

An IS is a compound with known properties that is added to a sample before analysis. By comparing the signal of the analyte (the molecule of interest) with the signal of the IS, scientists can account for variations in instrumental response and sample preparation, leading to more accurate and reproducible measurements of metanephrine concentration .

Investigation of Metabolic Pathways:

The "d3" in the name rac Metanephrine-d3 Hydrochloride Salt refers to the presence of three deuterium atoms (isotopes of hydrogen) incorporated into the molecule. These deuterium atoms act as isotopic labels, allowing researchers to trace the metabolic pathways of metanephrine in biological systems .

By administering rac Metanephrine-d3 Hydrochloride Salt to an organism or cell culture, scientists can track the incorporation of the labeled molecule into downstream metabolites. This information helps them understand how metanephrine is synthesized, modified, and ultimately eliminated from the body, providing valuable insights into its physiological role .

Rac Metanephrine-d3 Hydrochloride Salt is a stable isotope-labeled analogue of metanephrine, which itself is an inactive metabolite of epinephrine. Its chemical formula is C10H16ClNO3C_{10}H_{16}ClN_{O_3} with a molecular weight of 236.71 g/mol. This compound plays a pivotal role in clinical diagnostics, particularly in the detection of conditions such as pheochromocytoma and adrenal medullary neoplasms, where accurate measurement of catecholamine metabolites is crucial .

Rac-METH-d3 itself does not have a known mechanism of action in biological systems. It serves as a scientific tool for the measurement of metanephrine, which plays a role in the regulation of blood pressure and heart rate [].

Typical of catecholamines, including:

  • Oxidation: This can lead to various metabolites depending on the reaction conditions.
  • Reduction: This may convert the compound into other related catecholamines.
  • Substitution: Various functional groups can be introduced under appropriate conditions.

These reactions are facilitated by standard organic chemistry reagents and conditions, resulting in products that can further be analyzed for biological activity or metabolic pathways.

The primary biological activity of rac Metanephrine-d3 Hydrochloride Salt involves its interaction with norepinephrine receptors. As a potent agonist, it activates these G-protein coupled receptors, leading to downstream signaling cascades that result in the release of neurotransmitters such as dopamine and serotonin. The activation of these pathways has implications for understanding neurochemical processes and the physiological responses associated with catecholamines .

The synthesis of rac Metanephrine-d3 Hydrochloride Salt typically involves isotopic labeling techniques during the production process. While specific industrial methods are not extensively documented, it is generally synthesized in research and clinical laboratories. The synthetic routes may include:

  • Chemical synthesis: Utilizing starting materials that undergo reactions to form the labeled compound.
  • Isotopic labeling: Introducing deuterium atoms at specific positions within the metanephrine structure to create the labeled analogue .

Rac Metanephrine-d3 Hydrochloride Salt has several significant applications:

  • Clinical Testing: It serves as an internal standard for quantifying metanephrine levels in biological samples (plasma or urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Research: It aids in studying catecholamine metabolism, providing insights into neurochemical dynamics and potential drug development pathways .

Interaction studies involving rac Metanephrine-d3 Hydrochloride Salt focus on its binding affinity and efficacy at norepinephrine receptors. These studies help elucidate its pharmacological profile and potential therapeutic uses. Understanding these interactions can also inform safety profiles and dosage considerations in clinical settings.

Rac Metanephrine-d3 Hydrochloride Salt can be compared with several related compounds, particularly other catecholamines and their metabolites:

Compound NameMolecular FormulaMolecular WeightUnique Features
MetanephrineC10H13NO3C_{10}H_{13}NO_3195.22 g/molNon-labeled analogue of rac Metanephrine-d3
EpinephrineC9H13NO3C_{9}H_{13}NO_3183.21 g/molPrimary catecholamine involved in fight-or-flight response
NormetanephrineC10H13NO3C_{10}H_{13}NO_3195.22 g/molA metabolite of epinephrine without isotopic labeling

The uniqueness of rac Metanephrine-d3 Hydrochloride Salt lies in its stable isotope labeling, which enhances its utility in analytical chemistry for precise quantification and metabolic studies. This feature distinguishes it from its non-labeled counterparts, making it invaluable for research applications where accuracy is paramount .

Molecular Structure and Formula

rac Metanephrine-d3 Hydrochloride Salt represents a deuterium-labeled derivative of metanephrine, a catecholamine metabolite, formulated as a hydrochloride salt [2] [7] [8]. The compound bears the Chemical Abstracts Service registry number 1215507-88-2 and possesses the molecular formula C₁₀H₁₂D₃NO₃·HCl [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol;hydrochloride [3].

The structural framework consists of a benzene ring substituted with hydroxyl and methoxy functional groups, connected to an ethyl chain bearing a secondary alcohol and a tertiary amine functionality [3]. The hydrochloride salt formation occurs through protonation of the amine nitrogen, resulting in enhanced water solubility and crystalline stability [2] [8]. Alternative systematic names include Benzenemethanol, 4-hydroxy-3-methoxy-alpha-[(methyl-d3-amino)methyl]-, hydrochloride and 3-Methoxy Dopamine-d4 Hydrochloride [3] [7].

Table 1: Basic Molecular Properties of rac Metanephrine-d3 Hydrochloride Salt

PropertyValue
Molecular FormulaC₁₀H₁₂D₃NO₃·HCl
CAS Registry Number1215507-88-2
Molecular Weight236.71 g/mol
Chemical Purity>95% (HPLC)
Deuterium Atom Percentage99 atom % D (minimum)
Physical StateSolid
ColorWhite to off-white

Stereochemistry and Racemic Nature

The stereochemical characteristics of rac Metanephrine-d3 Hydrochloride Salt arise from the presence of a chiral center at the alpha carbon position adjacent to the benzene ring [5] [29]. This asymmetric carbon creates two possible spatial arrangements, designated as R and S enantiomers according to Cahn-Ingold-Prelog priority rules [30] [33]. The "rac" prefix indicates that the compound exists as a racemic mixture, containing equimolar quantities of both enantiomeric forms [5] [29].

In racemic mixtures, the optical activities of individual enantiomers cancel each other, resulting in no net rotation of plane-polarized light [29] [33]. This optical inactivity distinguishes racemic compounds from their individual enantiomeric components, which would exhibit dextrorotatory or levorotatory behavior [33]. The racemic nature of this particular metanephrine derivative makes it suitable for analytical applications where both enantiomeric forms require simultaneous detection and quantification [1] [28].

The stereochemical stability of the compound prevents interconversion between enantiomers under normal storage and analytical conditions [30]. Unlike nitrogen-centered chirality, which can undergo rapid pyramidal inversion, the carbon-centered stereochemistry remains fixed due to the tetrahedral geometry and absence of lone electron pairs [30].

Deuterium Labeling Patterns and Positions

The deuterium incorporation in rac Metanephrine-d3 Hydrochloride Salt occurs specifically at the methyl group attached to the amino nitrogen functionality [3] [9] [12]. This labeling pattern, designated as N-methyl-d3 or trideuteriomethylamino substitution, replaces all three hydrogen atoms of the methyl group with deuterium isotopes [3] [7]. Alternative nomenclature systems describe this labeling as alpha,beta,beta-d3, referring to the positional relationship relative to the nitrogen atom [4] [6] [11].

The selective deuteration at this position serves multiple analytical purposes, including enhanced mass spectrometric detection and reduced matrix effects in liquid chromatography-tandem mass spectrometry applications [16] [31]. The deuterium atoms maintain 99% minimum isotopic purity, ensuring consistent analytical performance [9] [11]. The Standard Molecular Input Line Entry System notation for the deuterated compound is represented as Cl.[2H]C([2H])([2H])NCC(O)c1ccc(O)c(OC)c1, explicitly indicating the deuterium positions [3] [7].

Table 3: Deuterium Labeling Patterns and Positions

Labeling PatternPosition DescriptionAlternative Nomenclature
N-methyl-d3Three deuterium atoms on nitrogen-methyl groupmethyl-d3-amino
α,β,β-d3Alpha and two beta positions deuteratedalpha,beta,beta-deuterated
TrideuteriomethylaminoMethyl group attached to amine nitrogen fully deuteratedCD₃-amino substitution

Physical Properties

Molecular Weight and Isotopic Distribution

The molecular weight of rac Metanephrine-d3 Hydrochloride Salt equals 236.71 g/mol, representing an increase of approximately 3.0 Daltons compared to the non-deuterated parent compound [2] [8] [11] [13]. This mass difference arises from the substitution of three hydrogen atoms (atomic mass 1.008) with three deuterium atoms (atomic mass 2.014) [13]. The unlabeled metanephrine free base exhibits a molecular weight of 197.23 g/mol, while the deuterated hydrochloride salt form incorporates both the deuterium substitutions and the hydrochloride addition [10].

The isotopic distribution reflects the high deuterium incorporation efficiency, with 98-99% deuterium atom percentage maintained at the labeled positions [9] [11]. This high isotopic purity ensures minimal interference from unlabeled species during analytical measurements. The precise molecular weight facilitates accurate mass spectrometric identification and quantification in complex biological matrices [15] [16].

Table 4: Isotopic Distribution and Mass Properties

Isotope CompositionMolecular Weight (g/mol)Notes
Unlabeled Metanephrine197.23 (free base)Parent compound reference
Metanephrine-d3236.71 (hydrochloride salt)Deuterated hydrochloride salt form
Mass Difference+3.0 Da (deuterium effect)Due to three deuterium substitutions
Isotopic Purity98-99% D incorporationMinimum deuterium atom percentage

Solubility and Solution Behavior

The hydrochloride salt formation significantly enhances the aqueous solubility of rac Metanephrine-d3 compared to its free base form [2] [8]. The ionic nature of the hydrochloride salt promotes dissolution in polar protic solvents, particularly water and methanol [8]. Commercial preparations often utilize methanol as a dissolution medium for analytical standards, with concentrations typically ranging from 100 μg/mL for analytical applications [8].

The deuterium substitution introduces subtle changes in the physical properties compared to the non-deuterated analog, including altered hydrogen bonding characteristics and modified solvation behavior [13] [32]. These isotope effects, while generally minimal, can influence chromatographic retention times and extraction efficiencies in analytical procedures [31]. The compound demonstrates compatibility with hydrophilic interaction liquid chromatography mobile phases, facilitating separation and detection in complex biological samples [15] [22].

Spectroscopic Characterization

NMR Spectroscopy of Deuterated Metanephrine

Nuclear magnetic resonance spectroscopy of rac Metanephrine-d3 Hydrochloride Salt reveals characteristic alterations in the spectrum due to deuterium substitution [14] [25]. The most significant change occurs in the proton nuclear magnetic resonance spectrum, where the N-methyl signal is absent due to deuterium replacement [25]. This absence creates a simplified spectral pattern that facilitates structural confirmation and purity assessment.

The deuterium atoms exhibit different nuclear magnetic resonance properties compared to protons, with deuterium nuclear magnetic resonance operating at different frequencies and showing distinct coupling patterns [14]. The chemical shift values for remaining proton signals may show subtle differences due to the isotope effect on neighboring carbon environments [25]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and J-resolved spectroscopy, provide enhanced resolution for structural characterization of the deuterated compound [14].

The quantitative nature of nuclear magnetic resonance spectroscopy allows for accurate determination of deuterium incorporation levels and assessment of isotopic purity [14]. Integration ratios between expected proton signals and any residual methyl proton signals can quantify the extent of deuteration at the N-methyl position [25].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of rac Metanephrine-d3 Hydrochloride Salt demonstrates characteristic fragmentation patterns modified by deuterium substitution [10] [15] [16]. The molecular ion peak appears at m/z 236.71, corresponding to the protonated molecular ion [M+H]⁺ [3] [8]. Primary fragmentation involves loss of the deuterated methyl group, producing fragment ions that retain deuterium labels and exhibit mass shifts compared to unlabeled analogs [15] [16].

Typical fragmentation pathways include loss of the hydroxyl group, methoxy group, and portions of the ethyl chain, each producing distinct fragment ions [10]. The deuterium labeling provides enhanced selectivity in multiple reaction monitoring experiments, where specific mass transitions can be monitored with reduced interference from endogenous compounds [15] [16] [19]. Collision-induced dissociation studies reveal that deuterium-containing fragments often exhibit altered fragmentation kinetics due to isotope effects [16] [31].

Electrospray ionization mass spectrometry demonstrates excellent sensitivity for the deuterated compound, with detection limits reaching picogram levels in optimized analytical methods [15] [20] [22]. The mass spectrometric behavior facilitates quantitative analysis in biological matrices, where the deuterated compound serves as an internal standard for unlabeled metanephrine measurements [16] [19].

Infrared and Raman Spectroscopic Analysis

Infrared spectroscopy of rac Metanephrine-d3 Hydrochloride Salt reveals vibrational bands characteristic of the functional groups present in the molecule [17] [18]. The hydroxyl groups produce broad absorption bands in the 3200-3600 cm⁻¹ region, while the methoxy group contributes C-O stretching vibrations around 1200-1300 cm⁻¹ [17]. The deuterium substitution causes shifts in certain vibrational frequencies due to the increased mass of deuterium compared to hydrogen [18] [32].

C-D stretching vibrations appear at lower frequencies compared to C-H stretches, typically in the 2100-2300 cm⁻¹ region [18]. These deuterium-specific bands provide fingerprint identification of the labeled compound and can be used to assess deuteration completeness [18]. The aromatic ring vibrations and C=C stretching modes remain largely unaffected by the distant deuterium substitution [17].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and aromatic ring modes [17]. The technique proves particularly useful for identification of the benzene ring substitution pattern and confirmation of the methoxy and hydroxyl substituent positions [17]. Computational modeling using density functional theory methods can predict vibrational spectra and assist in band assignment for both infrared and Raman spectra [17] [18].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

236.1007013 g/mol

Monoisotopic Mass

236.1007013 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-04-14

Explore Compound Types